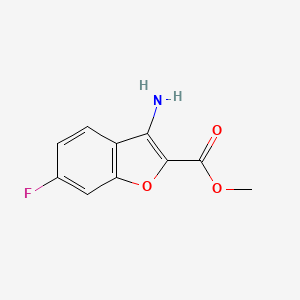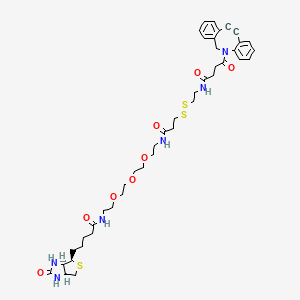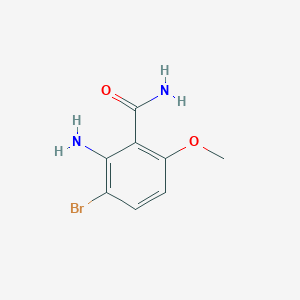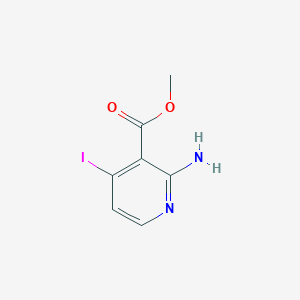
Methyl 2-amino-4-iodonicotinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-amino-4-iodonicotinate: is an organic compound with the molecular formula C7H7IN2O2 It is a derivative of nicotinic acid, where the hydrogen atom at the 2-position is replaced by an amino group, and the hydrogen atom at the 4-position is replaced by an iodine atom The carboxylic acid group is esterified with methanol
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-amino-4-iodonicotinate typically involves the iodination of 2-Amino-nicotinic acid methyl ester. The process can be carried out using iodine and an oxidizing agent such as sodium iodate in an acidic medium. The reaction is usually performed at room temperature to avoid decomposition of the product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
化学反应分析
Types of Reactions:
Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.
Reduction: The iodine atom can be reduced to form deiodinated derivatives using reducing agents like sodium borohydride.
Substitution: The iodine atom can be substituted with other nucleophiles such as thiols, amines, or alkoxides under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or nitric acid.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Thiols, amines, or alkoxides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Deiodinated derivatives.
Substitution: Thiolated, aminated, or alkoxylated derivatives.
科学研究应用
Chemistry: Methyl 2-amino-4-iodonicotinate is used as a building block in organic synthesis. It can be used to introduce iodine into aromatic systems, which can then be further functionalized through cross-coupling reactions such as the Suzuki-Miyaura reaction.
Biology: In biological research, this compound can be used as a precursor for the synthesis of biologically active molecules. Its derivatives may exhibit various biological activities, including antimicrobial and anticancer properties.
Medicine: The compound and its derivatives are investigated for their potential therapeutic applications. They may act as inhibitors of specific enzymes or receptors, making them candidates for drug development.
Industry: In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of Methyl 2-amino-4-iodonicotinate depends on its specific application. In medicinal chemistry, its derivatives may interact with molecular targets such as enzymes or receptors. The iodine atom can enhance the binding affinity of the compound to its target, while the amino group can participate in hydrogen bonding interactions.
相似化合物的比较
- 2-Amino-5-iodo-nicotinic acid methyl ester
- 2-Amino-3-iodo-nicotinic acid methyl ester
- 2-Amino-4-chloro-nicotinic acid methyl ester
Comparison: Methyl 2-amino-4-iodonicotinate is unique due to the position of the iodine atom, which can significantly influence its reactivity and biological activity. Compared to its analogs with different halogen substitutions, the iodine atom provides distinct electronic and steric properties, making it a valuable compound for specific synthetic and biological applications.
属性
IUPAC Name |
methyl 2-amino-4-iodopyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7IN2O2/c1-12-7(11)5-4(8)2-3-10-6(5)9/h2-3H,1H3,(H2,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWWKJMSGHLCOSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CN=C1N)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7IN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
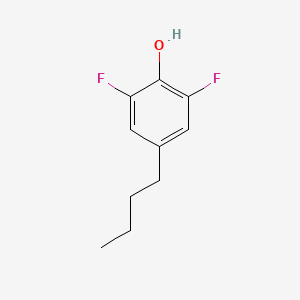
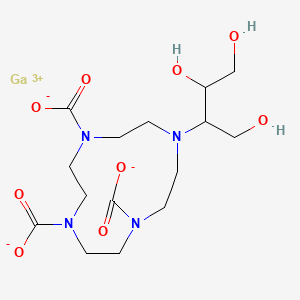
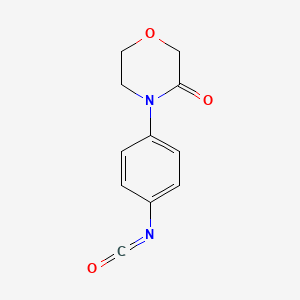
![3-Oxo-2,6,7,8-tetrahydro-3h-pyrido[3,2-c]pyridazine-5-carboxylic acid benzyl ester](/img/structure/B8027383.png)
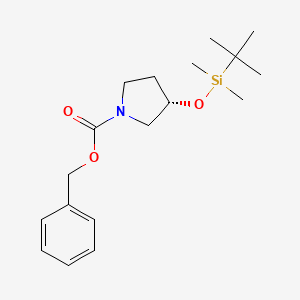
![3-(6-chloropyrazin-2-yl)H-imidazo[1,2-a]pyridine](/img/structure/B8027388.png)
![3-[3-[2-[2-[2-[2-[5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoyl-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]amino]propanoic acid](/img/structure/B8027394.png)
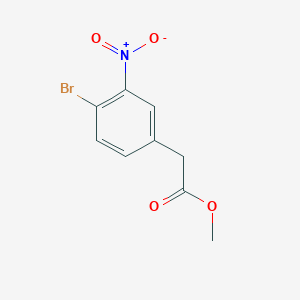
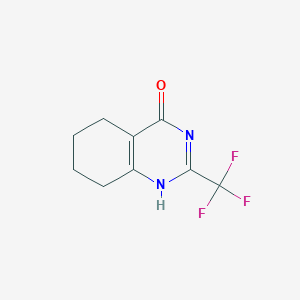
![(2E)-1-[6-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-6-oxohexyl]-2-[(E)-3-[3,3-dimethyl-5-sulfo-1-(3-sulfopropyl)indol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethylindole-5-sulfonate](/img/structure/B8027423.png)
